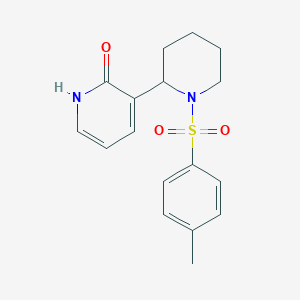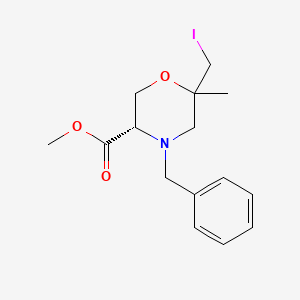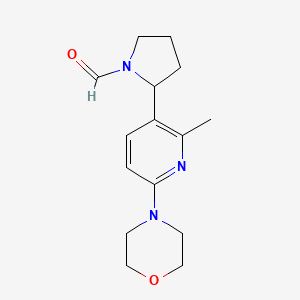
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide is a heterocyclic compound that contains a pyridine ring and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide typically involves the reaction of pyridine derivatives with thiopyran intermediates. One common method involves the cyclization of 2-halo pyridine derivatives with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted pyridine derivatives .
Scientific Research Applications
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide has several scientific research applications:
Biology: This compound has shown potential as an antimicrobial and antifungal agent in biological studies.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and thiopyran derivatives, such as:
- 2-(Pyridin-2-yl)tetrahydro-2H-thiopyran-2-carbohydrazide
- 2-(Pyridin-4-yl)tetrahydro-2H-thiopyran-2-carbohydrazide
- 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carboxamide
Uniqueness
What sets 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide apart is its unique combination of the pyridine and thiopyran rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields.
Properties
Molecular Formula |
C11H15N3OS |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-pyridin-3-ylthiane-2-carbohydrazide |
InChI |
InChI=1S/C11H15N3OS/c12-14-10(15)11(5-1-2-7-16-11)9-4-3-6-13-8-9/h3-4,6,8H,1-2,5,7,12H2,(H,14,15) |
InChI Key |
LZHKVNCBTXSVIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(C1)(C2=CN=CC=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)

![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
